Application: Piperidine derivatives, including 1-Cyclopropylpiperidin-4-ol, play a significant role in the pharmaceutical industry.
Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.
Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder.
Application: “1-Cyclopropylpiperidin-4-ol” can be used as a building block in the synthesis of various chemical compounds.
1-Cyclopropylpiperidin-4-ol has the molecular formula C₈H₁₅NO and a molecular weight of approximately 141.21 g/mol. It features a cyclopropyl group attached to the piperidine ring at the first position and a hydroxyl group at the fourth position. This unique structure contributes to its reactivity and interaction with various biological targets, making it a valuable compound in medicinal chemistry and drug development .
1-Cyclopropylpiperidin-4-ol exhibits significant biological activity, particularly as an antagonist of the chemokine receptor CCR5. This interaction is crucial in preventing the entry of HIV-1 into cells, making it a candidate for antiviral therapies. Studies have indicated that compounds targeting CCR5 can effectively inhibit macrophage-tropic strains of HIV-1 in vitro . Additionally, derivatives of this compound have shown promise in antimicrobial and antiviral applications, contributing to ongoing research in drug discovery .
The synthesis of 1-Cyclopropylpiperidin-4-ol can be achieved through various methods:
This compound finds applications across several fields:
Research into the interactions of 1-Cyclopropylpiperidin-4-ol has primarily focused on its binding affinity for the CCR5 receptor. The compound's ability to block this receptor is significant in preventing HIV infection, highlighting its therapeutic potential. Further studies are needed to explore its interactions with other biological targets and pathways .
Several compounds share structural similarities with 1-Cyclopropylpiperidin-4-ol. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
1-(Cyclopropylmethyl)piperidin-4-one | 0.95 | Lacks hydroxyl group; potential for different reactivity |
Piperidin-4-ol hydrochloride | 0.88 | Hydrochloride salt form; used in various pharmaceutical formulations |
3-Methylpiperidin-4-ol hydrochloride | 0.85 | Methyl substitution on the third carbon; altered properties |
4-Methoxypiperidine hydrochloride | 0.85 | Methoxy substitution; different pharmacological profile |
Piperidine-4,4-diol hydrochloride | 0.85 | Contains two hydroxyl groups; increased reactivity |
These compounds differ mainly in their substituents and functional groups, which influence their biological activities and chemical properties. The unique cyclopropyl group in 1-Cyclopropylpiperidin-4-ol contributes to its distinct reactivity and biological profile compared to these similar compounds .